

1,2-Dichloro-3-iodobenzene physical properties

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Compound of Interest

Compound Name: 1,2-Dichloro-3-iodobenzene

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An In-Depth Technical Guide to the Physicochemical Properties of **1,2-Dichloro-3-iodobenzene**

Introduction

1,2-Dichloro-3-iodobenzene is a polyhalogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. Its unique substitution pattern, featuring a reactive iodine atom flanked by two chlorine atoms on a benzene ring, makes it a versatile synthetic intermediate. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) allows for selective functionalization, rendering it a valuable building block for the synthesis of complex molecular architectures, including agrochemicals, pharmaceuticals, and polychlorinated biphenyl (PCB) analytical standards.^[1]

This guide provides a comprehensive overview of the core physicochemical properties of **1,2-dichloro-3-iodobenzene**. Moving beyond a simple data sheet, this document offers field-proven insights into the practical methodologies for its characterization, synthesis, and safe handling. The protocols and discussions are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a reliable and in-depth technical resource.

Section 1: Core Physicochemical Properties

The physical state and behavior of **1,2-dichloro-3-iodobenzene** are dictated by its molecular structure. The presence of three heavy halogen atoms on a compact aromatic ring results in a relatively high molecular weight and density, contributing to its solid nature at ambient

temperatures. Its nonpolar character governs its solubility profile, making it largely immiscible with aqueous solvents but soluble in common organic solvents.

Table 1: Summary of Key Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	2401-21-0	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ I	[1]
Molecular Weight	272.89 g/mol	
Appearance	White to light yellow crystalline solid/mass	[1][2]
Melting Point	33 - 38 °C (5 °C range typical)	[2][3]
Boiling Point	121-126 °C @ 16-20 mmHg; 242.1 °C @ 760 mmHg	[3][4]
Density (predicted)	~2.0 ± 0.1 g/cm ³	[4]
Water Solubility	Insoluble	[1]
LogP (Octanol/Water)	4.12 - 4.32	[4][5]
Flash Point	>110 °C (>230 °F)	[3]

Method for Accurate Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp, narrow melting range (typically < 2 °C) is indicative of a high-purity sample, whereas impurities will depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method using a standard digital melting point apparatus (e.g., a Mel-Temp or similar device).[1][2]

- Sample Preparation:

- Ensure the **1,2-dichloro-3-iodobenzene** sample is completely dry, as residual solvent will act as an impurity.
- If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
- Press the open end of a capillary melting point tube into the powdered sample until a column of 2-3 mm of material is obtained.^[2]^[3]
- Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. A densely packed sample is crucial for accurate measurement.^[2]
- Approximate Determination (Rapid Scan):
 - Place the packed capillary into the heating block of the apparatus.
 - Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly find the approximate melting temperature.^[3] This initial scan prevents spending excessive time in the subsequent, more precise measurement.
 - Record the temperature at which the material melts.
- Accurate Determination (Slow Scan):
 - Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.^[2]
 - Prepare a new capillary tube with the sample. Never re-use a melted sample, as decomposition may have occurred.
 - Place the new tube in the apparatus and set the heating rate to a slow 1-2 °C per minute. ^[3] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is the cornerstone of an accurate measurement.
 - Record T₁: The temperature at which the first drop of liquid becomes visible.^[3]
 - Record T₂: The temperature at which the last solid crystal turns into a transparent liquid.^[2]

- The melting range is reported as $T_1 - T_2$. For a pure sample, this range should be narrow and fall within the values specified in Table 1.

Section 2: Spectral & Analytical Characterization

Spectroscopic and chromatographic techniques provide an unambiguous fingerprint for the identification and purity assessment of **1,2-dichloro-3-iodobenzene**.

Table 2: Key Spectral and Analytical Data

Technique	Key Data / Observation	Source(s)
^1H NMR	Spectrum shows characteristic aromatic proton signals.	[1][6]
^{13}C NMR	Spectrum shows characteristic aromatic carbon signals.	[1][7]
Mass Spec (MS)	Molecular Ion (M^+) peak observed at m/z corresponding to the isotopic pattern of $\text{C}_6\text{H}_3\text{Cl}_2\text{I}$.	[8]
IR Spectroscopy	Shows characteristic peaks for C-H and C=C aromatic stretches and C-X (halogen) vibrations.	[9]
HPLC	A single major peak is observed under reverse-phase conditions, indicating purity.	[5]

Protocol for HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small organic molecules. A reverse-phase method is ideal for **1,2-dichloro-3-iodobenzene** due to its nonpolar nature.

Causality in Method Design:

- **Stationary Phase:** A C18 (octadecylsilane) column is chosen because its long alkyl chains provide strong hydrophobic interactions with the nonpolar analyte, leading to good retention and separation from more polar impurities.
- **Mobile Phase:** A mixture of acetonitrile (ACN) or methanol and water is used. A gradient elution (increasing the organic solvent percentage over time) is often employed to ensure that any impurities with different polarities are effectively eluted and resolved.
- **Detector:** A UV detector set at a wavelength where the benzene ring absorbs strongly (e.g., 254 nm) is selected for high sensitivity.

Step-by-Step HPLC Protocol:

- **Mobile Phase Preparation:**
 - Prepare Mobile Phase A: HPLC-grade water.
 - Prepare Mobile Phase B: HPLC-grade acetonitrile.
 - Degas both solvents using vacuum filtration or sonication to prevent air bubbles from interfering with the detector.[\[7\]](#)
- **Standard & Sample Preparation:**
 - **Standard Solution:** Accurately weigh ~10 mg of a certified reference standard of **1,2-dichloro-3-iodobenzene** into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a ~1 mg/mL stock solution.
 - **Sample Solution:** Prepare the sample to be tested in the same manner and at the same concentration. Consistency in solvent and concentration is key for accurate comparison.
- **Instrument Setup & Equilibration:**
 - **Column:** C18, 5 μ m particle size, 4.6 x 250 mm.
 - **Flow Rate:** 1.0 mL/min.
 - **Injection Volume:** 10 μ L.

- Detector: UV at 254 nm.
- Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes before the next injection.
- Equilibrate the column by running the mobile phase through the system until a stable baseline is achieved.^[10]
- Analysis & Data Interpretation:
 - Inject a blank (acetonitrile) to ensure the system is clean.
 - Inject the reference standard to determine the retention time (RT) of the main peak.
 - Inject the sample solution.
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity material, the main peak should account for >98% of the total area.

Section 3: Synthesis & Mechanistic Insights

A reliable and common method for preparing aryl iodides from primary aromatic amines is the Sandmeyer reaction.^[11] This two-step process involves the conversion of the amine to a diazonium salt, which is then displaced by an iodide ion. For this specific molecule, the logical and readily available starting material is 2,3-dichloroaniline.

Step 1: Diazotization of 2,3-Dichloroaniline The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

Step 2: Iodo-de-diazonation The cold diazonium salt solution is then treated with an iodide source, typically potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and its departure drives the substitution reaction, allowing the iodide nucleophile to attack the aromatic ring.



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Caption: Synthetic workflow for **1,2-dichloro-3-iodobenzene** via Sandmeyer reaction.

Representative Laboratory Synthesis Protocol

Disclaimer: This is a representative protocol based on the principles of the Sandmeyer reaction. All work should be conducted in a fume hood with appropriate personal protective equipment.

- Diazotization:
 - In a 250 mL beaker, dissolve 2,3-dichloroaniline (e.g., 8.1 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).^[12]
 - Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.
 - In a separate flask, dissolve sodium nitrite (NaNO₂) (e.g., 3.6 g, 0.052 mol) in 10 mL of water and cool the solution.
 - Add the cold NaNO₂ solution dropwise to the aniline slurry, ensuring the temperature of the reaction mixture is maintained below 5 °C. The dropwise addition is crucial to control the exotherm and prevent premature decomposition of the diazonium salt.
 - After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
- Iodination:
 - In a 500 mL beaker, dissolve potassium iodide (KI) (e.g., 9.1 g, 0.055 mol) in 20 mL of water.

- Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution with stirring. Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a steam bath (~60-70 °C) for 30 minutes to ensure the reaction goes to completion.
- Cool the mixture to room temperature. The crude product will separate as a dark, oily solid.
- Workup and Purification:
 - Extract the crude product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
 - The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol or ethanol to yield the final, pure **1,2-dichloro-3-iodobenzene**.

Section 4: Safe Handling & Storage

As a halogenated aromatic compound, **1,2-dichloro-3-iodobenzene** requires careful handling to minimize exposure.

Table 3: GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Skin Irritation	H315	Causes skin irritation	[2]
Eye Irritation	H319	Causes serious eye irritation	[2]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	

Authoritative Handling Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
- Personal Protective Equipment (PPE):
 - Wear nitrile gloves, a lab coat, and chemical safety goggles.[1]
 - If handling large quantities or if dust is generated, a respirator may be necessary.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [13]
- Storage:
 - Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible substances.[1]
 - The compound is light-sensitive; storage in an amber glass bottle is recommended to prevent potential photodegradation.[1][2]
 - Refrigerated storage (2-8 °C) is often recommended for long-term stability.

Section 5: Applications in Research & Development

The primary utility of **1,2-dichloro-3-iodobenzene** in advanced synthesis lies in its capacity as a substrate for transition-metal-catalyzed cross-coupling reactions.

Expertise Insight: The Power of Differential Reactivity

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This difference in reactivity is the cornerstone of its synthetic value. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, oxidative addition of the palladium(0) catalyst occurs selectively at the C-I bond, leaving the two C-Cl bonds intact for subsequent transformations.^[4] This allows for a stepwise, controlled construction of complex molecules.

Application Example: Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an arylboronic compound (e.g., an arylboronic acid). It is a foundational tool in modern drug discovery and materials science.^[14]

A typical reaction involves coupling **1,2-dichloro-3-iodobenzene** with an arylboronic acid using a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃ or K₂CO₃) in a suitable solvent system.^{[4][15]} This selectively yields a 3-aryl-1,2-dichlorobenzene derivative, a scaffold that can be further functionalized at the remaining chlorine positions if desired.

Conclusion

1,2-dichloro-3-iodobenzene is more than a simple chemical reagent; it is a precisely functionalized building block that offers strategic advantages in multi-step organic synthesis. A thorough understanding of its physical properties, supported by robust analytical and handling protocols, is essential for its effective and safe utilization. The data and methodologies presented in this guide provide a comprehensive foundation for researchers to confidently incorporate this versatile compound into their synthetic and developmental workflows.

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